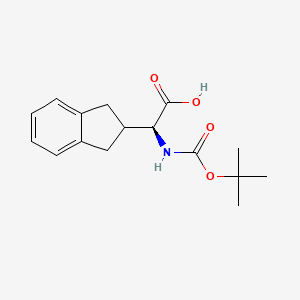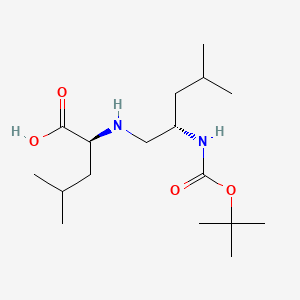![molecular formula C19H27N3O6 B613756 4-[(Boc)<sub>2</sub>-Guanidino]phenylessigsäure CAS No. 1263045-12-0](/img/structure/B613756.png)
4-[(Boc)2-Guanidino]phenylessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 4-[(Boc)2-guanidino]phenylacetic acid is 1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) .Chemical Reactions Analysis
The reaction involves the protection of guanidine with Boc groups using di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM), coupling of Boc-protected guanidine with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), deprotection of Boc groups using hydrochloric acid (HCl) in water (H2O) and sodium chloride (NaCl), neutralization of the reaction mixture with sodium hydroxide (NaOH) and extraction with dichloromethane (DCM), and purification of the crude product by recrystallization or column chromatography.Physical And Chemical Properties Analysis
The compound is a light yellow crystalline powder with a melting point of 130 - 131 C . It should be stored at 0 - 8 C .Wissenschaftliche Forschungsanwendungen
Guanidin-Synthese
Die Verbindung spielt eine entscheidende Rolle bei der Synthese von Guanidinen {svg_1}. Guanidine sind vielseitige funktionelle Gruppen in der Chemie und haben Anwendung in einer Vielzahl von biologischen Aktivitäten gefunden.
Kinase-Inhibitoren
Die Verbindung wurde bei der Synthese von 3-Guanidinium-4'-Arylguanidinium-Diaromaten als Kinase-Inhibitoren verwendet {svg_2}. Kinase-Inhibitoren sind eine wichtige Klasse von Medikamenten, die bestimmte Enzyme blockieren, die als Kinasen bekannt sind.
α2-Adrenozeptor-Antagonisten
Die Verbindung wurde bei der Herstellung von 2-Pyridinoguanidinen als α2-Adrenozeptor-Antagonisten verwendet {svg_3}. Diese Antagonisten werden zur Behandlung verschiedener Krankheiten eingesetzt, darunter Bluthochdruck, Depression und Panikstörungen.
Wirkmechanismus
The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of enzymes involved in various metabolic pathways. Specifically, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to inhibit the activity of arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis. By inhibiting these enzymes, 4-[(Boc)2-guanidino]phenylacetic acid can alter metabolic pathways and reduce the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and improve insulin sensitivity in adipose tissue.
Biochemical and Physiological Effects:
4-[(Boc)2-guanidino]phenylacetic acid has been shown to have a variety of biochemical and physiological effects in scientific research. In cancer research, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to inhibit tumor growth and induce apoptosis by reducing the activity of arginase and ornithine decarboxylase. In neurodegenerative disease research, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to reduce oxidative stress and inflammation in the brain by inhibiting the activity of arginase. In metabolic disorder research, 4-[(Boc)2-guanidino]phenylacetic acid has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue by inhibiting the activity of arginase.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(Boc)2-guanidino]phenylacetic acid has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of specific enzymes involved in various metabolic pathways, making it a useful tool for studying these pathways. Another advantage is its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders. However, a limitation of 4-[(Boc)2-guanidino]phenylacetic acid is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(Boc)2-guanidino]phenylacetic acid. One area of research could focus on developing more efficient synthesis methods for 4-[(Boc)2-guanidino]phenylacetic acid to improve its purity and yield. Another area of research could focus on identifying more specific targets for 4-[(Boc)2-guanidino]phenylacetic acid inhibition in various metabolic pathways. Additionally, research could explore the potential therapeutic applications of 4-[(Boc)2-guanidino]phenylacetic acid in other areas, such as cardiovascular disease and autoimmune disorders. Finally, research could investigate the potential use of 4-[(Boc)2-guanidino]phenylacetic acid as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of 4-[(Boc)2-guanidino]phenylacetic acid involves the reaction of 4-nitrophenylacetic acid with Boc-protected guanidine. The reaction is catalyzed by a base and yields 4-[(Boc)2-guanidino]phenylacetic acid as a white solid. The purity of the compound can be improved through recrystallization and purification techniques.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLPHFNMIHNLKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)







